2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
Description
2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at position 2 and a phenylsulfonyl group at position 5. The phenylsulfonyl group enhances molecular weight (theoretical ~313.7 g/mol) and may improve binding affinity to hydrophobic enzyme pockets .
Properties
Molecular Formula |
C12H8ClN3O2S |
|---|---|
Molecular Weight |
293.73 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-2-chloropyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3O2S/c13-12-14-8-11-10(15-12)6-7-16(11)19(17,18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
AADLBRCHZSKHBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=NC=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine with suitable reagents can yield the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium complexes.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylsulfonyl group can participate in oxidation-reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like oxone or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Position and Type
The table below summarizes key structural analogs and their differences:
Physicochemical Properties
- Lipophilicity : The phenylsulfonyl group in the target compound increases logP compared to simpler chloro derivatives (e.g., 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine, logP ~1.8 predicted) .
- Solubility : Sulfonyl groups generally reduce aqueous solubility, but bromine in the 7-Bromo analog () may further decrease solubility due to increased molecular weight.
- Melting Points : Chloro derivatives (e.g., 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine) exhibit high melting points (>230°C), suggesting strong intermolecular forces .
Biological Activity
2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C₈H₈ClN₃O₂S
- Molecular Weight : 233.68 g/mol
- CAS Number : 1934913-04-8
The compound functions primarily as an inhibitor of receptor-interacting protein kinase 2 (RIPK2), which plays a crucial role in various signaling pathways related to inflammation and cancer progression. By inhibiting RIPK2, the compound may disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Research indicates that 2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine exhibits significant anticancer properties across multiple cancer cell lines:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| Breast Cancer (MCF7) | 1.25 | Inhibition of cell proliferation |
| Colon Cancer (HCT116) | 0.95 | Induction of apoptosis |
| Ovarian Cancer (A2780) | 2.00 | Cytotoxic effects observed |
These values suggest that the compound is particularly potent against breast and colon cancer cells, with lower IC₅₀ values indicating higher efficacy.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential in treating autoimmune and inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines by blocking RIPK2-mediated pathways.
Case Studies
- Study on MCF7 Cells : A study demonstrated that treatment with 2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine resulted in a significant reduction in cell viability at concentrations as low as 1.25 µM, with associated apoptotic markers observed through flow cytometry analysis.
- Colon Cancer Research : In an experiment involving HCT116 cells, the compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways, confirming its role as a pro-apoptotic agent.
- Inflammation Model : In vivo studies using murine models of inflammation showed that administration of the compound reduced swelling and inflammatory markers significantly compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
